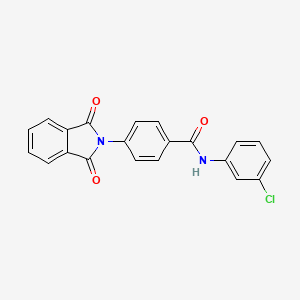
N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide X is not fully understood but it has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs by this compound X leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. Topoisomerases are enzymes that regulate DNA topology by breaking and rejoining DNA strands. Inhibition of topoisomerases by this compound X leads to the accumulation of DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects. In cancer cells, this compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by this compound X due to its anti-inflammatory properties. Additionally, this compound X has been shown to protect neurons against oxidative stress and neurotoxicity in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide X has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high purity and yield. Additionally, it has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also limitations to the use of this compound X in lab experiments. Its mechanism of action is not fully understood, which can limit its potential applications in certain areas of research. Additionally, the synthesis of this compound X can be time-consuming and expensive, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide X. One potential area of research is the development of more potent and selective analogs of this compound X for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its potential applications in other areas of research such as epigenetics and immunology. Finally, the development of new synthesis methods for this compound X can increase its availability and lower its cost, making it more accessible to researchers.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide X has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by this compound X due to its anti-inflammatory properties. Additionally, this compound X has been shown to protect neurons against oxidative stress and neurotoxicity in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJWDSWEBBCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N,N-diethylbenzamide](/img/structure/B3742396.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3742404.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742410.png)
![1-[3-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742423.png)
![2-[(10-chloro-9-anthryl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3742426.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B3742451.png)
![1-[4-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742457.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742461.png)
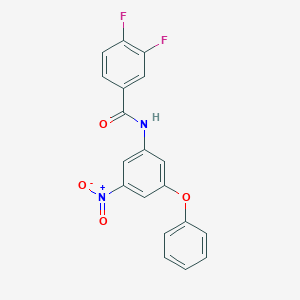
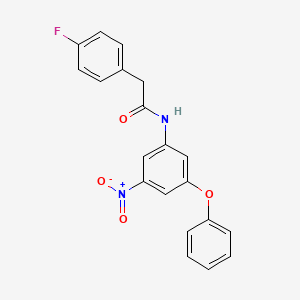
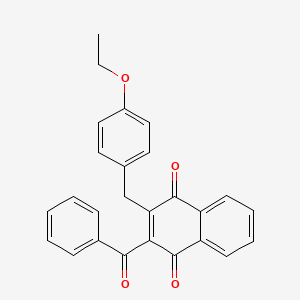
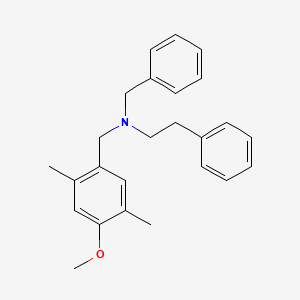
![1-[4-(benzyloxy)benzyl]azepane](/img/structure/B3742494.png)
